molecular formula C12H24O B2713267 (1-Pentylcyclohexyl)methanol CAS No. 1318951-91-5

(1-Pentylcyclohexyl)methanol

Cat. No. B2713267
M. Wt: 184.323
InChI Key: ABCHJPQOHVSJSO-UHFFFAOYSA-N
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Patent
US08299068B2

Procedure details

LiAlH4 (15 mL, 30 mmol, 2 M/THF) was added drop wise to a solution of 2-2 (1.773 g, 12.5 mmol) in ether (9 mL) at a rate to maintain a gentle reflux. The mixture was stirred further for 15 min. and then was cooled to 0° C. H2O (1 mL) was added followed by 3 M NaOH (1.2 mL) and more H2O (3 mL). The resulting mixture was allowed to warm to room temperature and after 1 h of stirring, 50 mL saturated NH4Cl solution was added. The mixture was extracted with dichloromethane (3×30 mL) and the combined dichloromethane solution was washed with brine and then was dried (Na2SO4), filtered and evaporated. The residue was purified by flash chromatography using a combiflash system by Teledyne Isco (80 g silica gel, 0→100% ethyl acetate/hexanes) which gave the title compound (968 mg, 5.3 mmol, 42%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-2
Quantity
1.773 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([C:12]1([C:18](OC)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:8][CH2:9][CH2:10][CH3:11].[OH-].[Na+].[NH4+].[Cl-]>CCOCC.O>[CH2:7]([C:12]1([CH2:18][OH:19])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1)[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
2-2
Quantity
1.773 g
Type
reactant
Smiles
C(CCCC)C1(CCCCC1)C(=O)OC
Name
Quantity
9 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred further for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature and after 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×30 mL)
WASH
Type
WASH
Details
the combined dichloromethane solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCC)C1(CCCCC1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.3 mmol
AMOUNT: MASS 968 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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